Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate
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Overview
Description
Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C17H14O2S It is a derivative of cinnamic acid, where the phenyl group is substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: A related compound without the phenylsulfanyl group.
Phenylsulfanyl derivatives: Compounds with similar structures but different substituents on the phenylsulfanyl group.
Uniqueness
Methyl 3-phenyl-3-(phenylsulfanyl)prop-2-enoate is unique due to the presence of both the phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
34875-13-3 |
---|---|
Molecular Formula |
C16H14O2S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
methyl 3-phenyl-3-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C16H14O2S/c1-18-16(17)12-15(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
YGTAIVSANUZYGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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